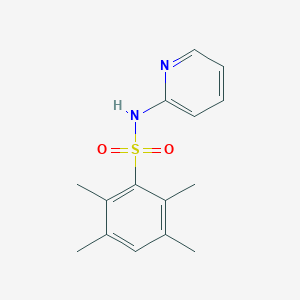

2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-9-11(2)13(4)15(12(10)3)20(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHDSGPKKQAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Sulfonamides, including 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide, are known for their antibacterial properties. They function primarily by inhibiting the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and proliferation.

- Case Study : In a study examining various derivatives of benzenesulfonamides, compounds similar to this compound demonstrated significant antimicrobial activity against Mycobacterium tuberculosis strains. The minimal inhibitory concentration (MIC) values indicated effective antibacterial properties .

Antitumor Activity

Research indicates that sulfonamide compounds can exhibit antitumor effects through various mechanisms. The interaction with specific enzymes may lead to the disruption of cancer cell proliferation pathways.

- Case Study : A recent investigation into the cytotoxicity of sulfonamide derivatives on cancer cell lines (e.g., Hep3B and A549) revealed promising results. The compounds were evaluated using the MTT assay to assess their viability against cancer cells .

Material Science Applications

Due to its unique chemical structure, this compound can also be explored in materials science for applications such as:

- Polymer Chemistry : The compound may serve as a functional monomer in polymer synthesis.

- Sensors : Its chemical properties could be harnessed in the development of sensors for detecting specific biological molecules or environmental pollutants.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridinyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2,3,5,6-Tetramethyl-N-(pyrazin-2-yl)benzenesulfonamide (10a)

Sulfapyridine (SPY: 4-Amino-N-(2-pyridinyl)benzenesulfonamide)

- Key Differences: Lacks tetramethyl groups but includes a 4-amino substituent on the benzene ring.

- Applications: A classic sulfonamide antibiotic with known antimicrobial activity. The amino group enhances solubility and binding to bacterial dihydropteroate synthase .

Fluorinated and Halogenated Analogues

2,3,5,6-Tetrafluoro-4-phenoxybenzenesulfonamide

- Key Differences : Fluorine atoms replace methyl groups, increasing electronegativity.

- Biological Activity: Fluorinated benzenesulfonamides exhibit nanomolar binding potency against CA enzymes, outperforming non-fluorinated counterparts .

2,3,5,6-Tetrakis(fluoranyl)benzenesulfonamide (KFH)

- Structure : Fully fluorinated benzene ring with a sulfonamide group.

- Physicochemical Impact : Fluorination enhances metabolic stability and membrane permeability due to increased lipophilicity and electronegativity .

Tetramethylbenzenesulfonamides with Varied Substituents

N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzamide

2,3,5,6-Tetramethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

- Key Differences : Tetrahydrofuran and pyrazole substituents introduce steric bulk.

- Molecular Weight : 349.4 g/mol; the tetrahydrofuran group may improve solubility compared to pyridinyl derivatives .

Pharmacologically Relevant Sulfonamides

4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide

- Key Differences : Complex naphthyridine core with trifluoromethyl groups.

- Potential Applications: Designed for drug discovery, likely targeting enzymes or receptors with high specificity due to its extended π-system and electron-withdrawing groups .

Comparative Data Table

Research Findings and Implications

Fluorination Enhances Bioactivity: Fluorinated benzenesulfonamides demonstrate superior binding to CA enzymes compared to non-fluorinated analogues, suggesting that electron-withdrawing groups optimize target interactions .

Substituent Effects on Solubility : Pyridinyl and pyrazinyl groups confer moderate solubility, while tetrahydrofuran or morpholine substituents (e.g., in ) may improve aqueous compatibility .

Biological Activity

2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a pyridine ring and a sulfonamide group, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 304.4072 g/mol

- CAS Number : [insert CAS number]

The compound's structure allows it to interact with various biological systems, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines. In particular, it showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. In studies involving MCF-7 and MDA-MB-231 cells, treatment led to increased levels of caspase-9, suggesting a mitochondria-mediated apoptosis pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Efficacy : Research has shown that this compound exhibits activity against various bacterial strains. Its mechanism may involve inhibition of bacterial folate synthesis pathways .

- Case Study : In a study assessing the antimicrobial efficacy of similar sulfonamides, derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Safety Profile

In toxicity assessments conducted on animal models:

- Acute Toxicity : The compound showed no acute toxicity in Kunming mice at doses up to 2000 mg/kg. This safety profile is crucial for its potential therapeutic applications .

Summary of Biological Activities

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | |

| Antimicrobial | Various bacterial strains | Not specified | |

| Acute Toxicity | Kunming mice | No toxicity up to 2000 mg/kg |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Half-life | >12 hours |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3,5,6-tetramethyl-N-(2-pyridinyl)benzenesulfonamide with high purity?

The synthesis involves coupling a tetramethylbenzenesulfonyl chloride derivative with 2-aminopyridine under controlled conditions. Key steps include maintaining anhydrous conditions, using polar aprotic solvents (e.g., DMF or THF), and optimizing reaction temperatures (typically 60–80°C). Purification via column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate) is critical to achieve >95% purity. Yield improvements (49% in reported syntheses) may require iterative optimization of stoichiometry and catalyst selection .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- IR spectroscopy : Identifies characteristic stretches for sulfonamide (S=O unsymmetrical stretch at 1362 cm⁻¹, symmetrical stretch at 1174 cm⁻¹) and aromatic C-H bonds (1500–1585 cm⁻¹) .

- NMR spectroscopy : -NMR (500 MHz, DMSO-) resolves pyridinyl protons (δ 8.18–8.09 ppm), methyl groups (δ 2.21–2.55 ppm), and the sulfonamide NH proton (δ 11.55 ppm). -NMR confirms aromatic carbons (δ 134–148 ppm) and methyl carbons (δ 17–20 ppm) .

- Elemental analysis : Validates stoichiometry (e.g., calculated C: 57.71%, H: 5.88%; experimental C: 57.45%, H: 5.79%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data for this compound?

Discrepancies (e.g., sulfur content: calculated 11.00% vs. experimental 10.72%) may arise from residual solvents, hydration, or incomplete combustion. Mitigation strategies include:

- Purification : Recrystallization from ethanol/water mixtures to remove hygroscopic impurities.

- Analytical validation : Cross-checking with high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm molecular composition .

Q. What strategies are effective for improving the synthetic yield of this compound beyond 49%?

- Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts may enhance coupling efficiency.

- Solvent optimization : Testing solvents with higher dielectric constants (e.g., DMSO) to stabilize intermediates.

- Microwave-assisted synthesis : Reducing reaction times and improving homogeneity .

Q. How does steric hindrance from the tetramethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The tetramethyl substitution on the benzene ring creates steric bulk, reducing accessibility to the sulfonamide group. This can slow down reactions requiring nucleophilic attack (e.g., alkylation). Computational modeling (DFT) or kinetic studies comparing methyl-substituted analogs can quantify steric effects .

Methodological and Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the anti-infective potential of this sulfonamide derivative?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).

- Enzyme inhibition studies : Target enzymes like dihydropteroate synthase (DHPS) to assess mechanism of action .

Q. How can researchers validate the compound’s stability under physiological conditions for biochemical studies?

- pH stability tests : Incubate in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.

- Serum stability assays : Exposure to fetal bovine serum (FBS) to assess protein-binding interactions .

Data Contradiction and Reproducibility

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed when reproducing synthesis protocols?

- Deuterated solvent effects : Confirm solvent choice (e.g., DMSO- vs. CDCl) and trace moisture content.

- Instrument calibration : Standardize NMR spectrometers with reference compounds (e.g., TMS).

- Batch variability : Re-test starting materials for purity and isomer content .

Advanced Characterization Techniques

Q. What computational tools are recommended for predicting the binding affinity of this compound to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.